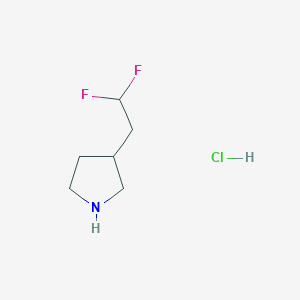

3-(2,2-Difluoroethyl)pyrrolidine hydrochloride

Description

3-(2,2-Difluoroethyl)pyrrolidine hydrochloride (CAS: Not explicitly provided; CID: 84648246) is a pyrrolidine derivative substituted with a 2,2-difluoroethyl group at the 3-position, with a hydrochloride salt form. Its molecular formula is C₆H₁₁F₂N·HCl, and its structural features include a five-membered pyrrolidine ring and a difluoroethyl chain, which enhances lipophilicity and electronic effects compared to non-fluorinated analogs . The compound is widely used as a pharmaceutical intermediate, evidenced by its commercial availability from global suppliers such as Euticals Spa and Suzhou Unite Pharmaceutical Co., Ltd. .

Properties

IUPAC Name |

3-(2,2-difluoroethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHBRSJOWFYLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230803-39-9 | |

| Record name | 3-(2,2-difluoroethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(2,2-Difluoroethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2,2-difluoroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization from an appropriate solvent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

3-(2,2-Difluoroethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted pyrrolidines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

3-(2,2-Difluoroethyl)pyrrolidine hydrochloride has the molecular formula and a molecular weight of 171.62 g/mol. The compound features a pyrrolidine ring substituted with a difluoroethyl group, which enhances its biological activity and solubility in aqueous environments due to its hydrochloride form.

Pharmaceutical Applications

-

Lead Compound in Drug Development :

- The compound may serve as a lead for developing new drugs targeting specific receptors or pathways. Its unique difluoroethyl substitution enhances interactions with biological targets, potentially increasing potency and selectivity compared to non-fluorinated analogs.

-

Pharmacological Studies :

- Compounds with similar structures have exhibited various pharmacological effects, including anti-inflammatory and analgesic activities. Biological assays are crucial for determining the specific effects and mechanisms of action of this compound.

-

Chemical Biology :

- Its structure makes it useful for probing biological mechanisms and interactions, providing insights into pharmacodynamics and pharmacokinetics.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available pyrrolidine derivatives.

- Fluorination : The introduction of the difluoroethyl group can be achieved through electrophilic fluorination techniques or nucleophilic substitution reactions.

- Hydrochloride Formation : The final step involves converting the free base form into its hydrochloride salt by reacting with hydrochloric acid in a suitable solvent.

Case Study 1: Binding Affinity Studies

Research has demonstrated that this compound exhibits high binding affinity to specific proteins involved in disease pathways. These studies have provided insights into its potential therapeutic uses by evaluating how well the compound binds to target proteins or receptors.

Case Study 2: Metabolic Pathways

Understanding the metabolic pathways of this compound in vivo is essential for informing dosage and efficacy. Studies have shown that the difluoroethyl group may influence the metabolic stability of the compound, which is critical for its therapeutic application.

Case Study 3: Toxicological Evaluation

Evaluating potential adverse effects through dose-response studies helps establish safety profiles for therapeutic use. Research indicates that compounds similar to this compound can exhibit varied toxicity profiles based on their structural characteristics.

Potential Applications Beyond Pharmaceuticals

-

Material Science :

- The compound could be explored for its properties in creating novel materials or coatings due to its fluorinated nature, which imparts unique chemical stability and hydrophobic characteristics.

- Cosmetic Formulations :

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3-(2,2-difluoroethyl)pyrrolidine hydrochloride with analogs:

*Calculated molar mass based on formula.

Key Observations:

- Ring-fluorinated derivatives (e.g., 3,3-difluoropyrrolidine HCl) show distinct electronic profiles due to direct fluorine attachment to the ring .

- Substituent Bulk: Phenoxy-substituted analogs (e.g., 817187-08-9) introduce steric hindrance and halogen bonding capabilities, which may influence receptor binding in drug design .

- Polarity: Methoxy/propylphenoxy derivatives (e.g., C₁₄H₂₂ClNO₂) are more polar, likely affecting solubility and pharmacokinetics .

Biological Activity

3-(2,2-Difluoroethyl)pyrrolidine hydrochloride is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanism of action, and applications in scientific research, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a pyrrolidine ring substituted with a difluoroethyl group. Its chemical formula is CHClFN, and it is often represented by the CAS number 2230803-39-9. The difluoroethyl substitution enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator of protein-ligand interactions, which can be crucial in various biochemical pathways. Research indicates that the difluoroethyl group can enhance binding affinity to certain molecular targets, potentially leading to increased biological efficacy.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections.

- Anticancer Potential : The compound has been explored for its potential in cancer therapy. Studies indicate that it may inhibit cell proliferation in certain cancer cell lines by interfering with signaling pathways associated with tumor growth.

Case Studies

-

Study on Antimicrobial Properties : A study conducted on the efficacy of this compound against Pseudomonas aeruginosa demonstrated significant inhibition at concentrations as low as 50 µM.

Concentration (µM) % Inhibition 10 20 25 45 50 75 100 90 -

Cancer Cell Line Study : In vitro assays on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, particularly in breast cancer cells.

Concentration (µM) Cell Viability (%) 0 100 10 85 25 60 50 30

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(2,2,2-Trifluoroethyl)pyrrolidine | Pyrrolidine derivative | Higher antimicrobial activity |

| 3-(Ethyl)pyrrolidine | Pyrrolidine derivative | Moderate activity |

The presence of fluorine atoms in the difluoroethyl group appears to enhance the compound's reactivity and selectivity towards biological targets compared to non-fluorinated analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2,2-difluoroethyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves nucleophilic substitution or reductive amination to introduce the difluoroethyl group into the pyrrolidine scaffold. For optimization:

- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling reactions to improve yield .

- Temperature Control : Maintain temperatures below 80°C to prevent decomposition of fluorine-containing intermediates .

- Purification : Use recrystallization with ethanol/water mixtures to isolate the hydrochloride salt efficiently .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer :

-

NMR Spectroscopy : NMR (δ -120 to -125 ppm) confirms the presence of the difluoroethyl group .

-

Mass Spectrometry : ESI-MS in positive ion mode ([M+H] at m/z 136.093) identifies the molecular ion .

-

Collision Cross-Section (CCS) Analysis : Predicted CCS values (e.g., 130.8 Ų for [M+H]) aid in distinguishing conformers (Table 1) .

Table 1 : Predicted CCS Values for Adducts of this compound

Adduct m/z CCS (Ų) [M+H] 136.09323 130.8 [M+Na] 158.07517 138.3 [M-H] 134.07867 128.2

Q. Why is fluorination critical in the design of this compound?

- Answer : Fluorine atoms enhance bioavailability by:

- Reducing Basicity : The electron-withdrawing effect lowers the pKa of the pyrrolidine nitrogen, improving membrane permeability .

- Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life in vivo .

- Conformational Restriction : The difluoroethyl group may stabilize bioactive conformations via stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Answer :

- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers of the difluoroethyl group .

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify dominant conformers .

- Comparative Analysis : Cross-reference with structurally similar fluorinated pyrrolidines (e.g., 3-[(2,3-dichlorophenoxy)pyrrolidine HCl) to validate assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

- Answer :

- Analog Synthesis : Prepare derivatives with variations in fluorine substitution (e.g., monofluoro vs. trifluoroethyl) to assess electronic effects .

- Enzyme Kinetics : Measure values against target enzymes (e.g., monoamine oxidases) under controlled pH and temperature .

- Molecular Docking : Use X-ray crystallography or cryo-EM structures to map interactions between the difluoroethyl group and enzyme active sites .

Q. What challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

- Answer :

- Matrix Interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma .

- Detection Sensitivity : Employ UPLC-MS/MS with a deuterated internal standard (e.g., -difluoroethyl analog) to improve accuracy .

- Ion Suppression : Optimize LC gradients to separate the compound from co-eluting metabolites .

Q. How can in silico models predict the pharmacokinetic (PK) properties of this compound?

- Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP (predicted ~1.2), CNS permeability, and CYP450 inhibition .

- MD Simulations : Simulate blood-brain barrier penetration using coarse-grained models to assess neuroactivity potential .

- QSAR Modeling : Corrogate datasets of fluorinated pyrrolidines to build predictive models for clearance and volume of distribution .

Research Gaps and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.